
3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol is a quinoline derivative with a unique structure that includes an aminomethyl group at the 3-position, a methoxy group at the 6-position, and a methyl group at the 8-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol typically involves multi-step organic reactions One common method starts with the preparation of the quinoline core, followed by functional group modifications For example, the synthesis may begin with the formation of a quinoline derivative through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acidThe aminomethyl group can be introduced via reductive amination using formaldehyde and a suitable amine source under reducing conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the quinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the aminomethyl group can form hydrogen bonds with biological targets, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Methoxyquinoline: Lacks the aminomethyl and methyl groups.
8-Methylquinoline: Lacks the aminomethyl and methoxy groups.
Uniqueness
3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the aminomethyl group enhances its potential for forming hydrogen bonds, while the methoxy and methyl groups influence its electronic properties and solubility .
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
3-(aminomethyl)-6-methoxy-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-10(16-2)5-8-4-9(6-13)12(15)14-11(7)8/h3-5H,6,13H2,1-2H3,(H,14,15) |
Clave InChI |
INVSMYDEOWQVHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1NC(=O)C(=C2)CN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


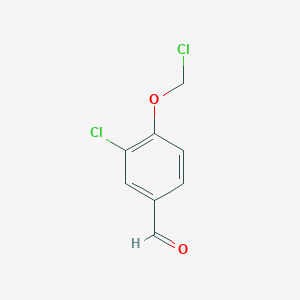
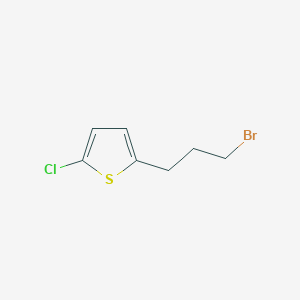
![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)

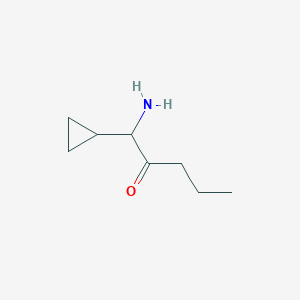
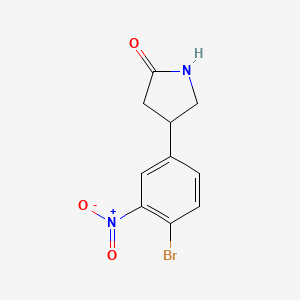

![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)

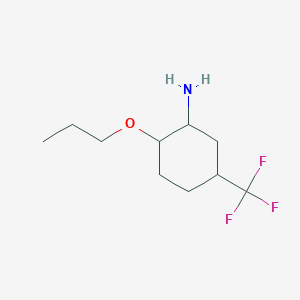



![2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B13179606.png)
